Carbonic Anhydrase Inhibition: PFHxSA Exhibits Potent and Species-Specific Inhibition Unseen in PFHxS or PFOS
Perfluorohexanesulfonamide (PFHxSA) is a potent inhibitor of carbonic anhydrase (CA), a property not shared by its terminal metabolite PFHxS or other perfluorinated sulfonic acids (PFSAs) which are generally considered biologically inert in this context. PFHxSA inhibits bovine CA with an IC50 of 0.122 µM and human CA II with an IC50 of 1.38 µM . The closest structural analog for which data is available, sodium perfluorohexanesulfonamide, shows a markedly different inhibition profile against human CA II with a reported Ki of 0.33 µM and an IC50 of 0.52 µM, demonstrating that even small changes in the sulfonamide group significantly alter potency and that PFHxSA is a more potent inhibitor than its salt form [1].
| Evidence Dimension | Carbonic Anhydrase II (CA II) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.38 µM (Human CA II) |
| Comparator Or Baseline | Sodium perfluorohexanesulfonamide: 0.52 µM (IC50, Human CA II); 0.33 µM (Ki) |
| Quantified Difference | PFHxSA is approximately 2.6-fold less potent than its sodium salt form, but importantly, it is a potent inhibitor, whereas PFSAs like PFHxS and PFOS are not reported as inhibitors. |
| Conditions | In vitro enzyme inhibition assay. Specific assay conditions not detailed in vendor data. |
Why This Matters
This establishes PFHxSA as a unique tool for studying carbonic anhydrase modulation in toxicological models, a functional attribute entirely absent in its terminal metabolite PFHxS, making it the required compound for this specific biological activity.
- [1] DrugMap. Details of the Drug-Related molecule(s) Expression Atlas: Sodium Perfluorohexanesulfonamide. View Source
